2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide
Description
2-(4-Fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is a benzimidazole-derived acetamide compound characterized by a 4-fluorophenyl group attached to the acetamide moiety and a methoxymethyl substituent at the 2-position of the benzimidazole ring. Benzimidazoles are known for their pharmacological versatility, including antimicrobial, antiviral, and antitumor activities .
Properties
Molecular Formula |
C17H16FN3O2 |
|---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C17H16FN3O2/c1-23-10-16-20-14-7-6-13(9-15(14)21-16)19-17(22)8-11-2-4-12(18)5-3-11/h2-7,9H,8,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
HZLNEPGKLLFOOT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of 2-(4-methoxyphenyl)benzothiazole involves various methods. One common approach is the condensation reaction between and .
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or acetonitrile) with an acid catalyst (such as hydrochloric acid). Heating the mixture facilitates the formation of the target compound.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned, laboratories and research facilities can synthesize this compound for scientific purposes.
Chemical Reactions Analysis
Reactions: 2-(4-methoxyphenyl)benzothiazole can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use 2-(4-methoxyphenyl)benzothiazole as a building block in the synthesis of other compounds.
Biology: It may serve as a fluorescent probe or ligand for biological studies.
Medicine: Some studies explore its potential as an antitumor or antimicrobial agent.
Industry: Its applications in industry are less well-documented, but it could find use in materials science or organic synthesis.
Mechanism of Action
- The exact mechanism by which 2-(4-methoxyphenyl)benzothiazole exerts its effects depends on its specific application. For example:
- As an antitumor agent, it might interfere with cell division or inhibit specific enzymes.
- As a fluorescent probe, it could bind to cellular structures and emit fluorescence upon excitation.
- Further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
- Heterocyclic Core : Benzimidazole (target) vs. benzothiazole , pyrazole , and imidazole . Benzimidazoles exhibit planar aromatic systems that facilitate intercalation with DNA or enzymes, contrasting with pyrazoles (insecticidal) and imidazoles (variable chirality).
- Substituent Effects : The methoxymethyl group in the target compound improves solubility compared to alachlor’s methoxymethyl on a diethylphenyl ring . Fluorine in the 4-fluorophenyl group enhances metabolic stability over chlorine in pyrazole derivatives .
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical and Activity Data
Key Insights :
- Solubility : The target’s methoxymethyl group confers better solubility than benzothiazole or chloro-substituted analogs .
- Stability : Fluorine in the 4-fluorophenyl group reduces oxidative degradation compared to sulfur-containing imidazole derivatives (e.g., methylsulfinyl in ).
- Bioactivity : Pyrazole derivatives (e.g., ) target GABA receptors in insects, while benzimidazoles (target) are more likely to interact with eukaryotic enzymes or DNA .
Crystallographic and Conformational Analysis
- The target compound’s benzimidazole core likely adopts a planar conformation, similar to the imidazole derivative in , which shows dihedral angles of 34.3°–43.9° between aromatic systems.
- Intramolecular hydrogen bonding (e.g., C–H⋯O in ) may stabilize the target’s structure, enhancing bioavailability compared to less rigid analogs like alachlor .
Biological Activity
2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that combines a fluorophenyl group with a benzimidazole moiety, contributing to its enhanced biological profile and metabolic stability.
- Molecular Formula : C17H16FN3O2
- Molecular Weight : 313.33 g/mol
- IUPAC Name : 2-(4-fluorophenyl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide
- Canonical SMILES : COC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Biological Activity Overview
Research indicates that 2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- GABA-A Receptor Modulation : The benzimidazole framework is known to modulate GABA-A receptor activity, which is crucial for its neuropharmacological applications. It acts as a positive allosteric modulator (PAM), enhancing receptor function without directly activating it .
Antimicrobial Studies
In a study examining the compound's antibacterial properties, it was found to exhibit activity against several pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, showcasing its potential as an alternative therapeutic agent.
Anticancer Studies
A detailed investigation into the anticancer effects revealed that treatment with 2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide led to significant reductions in cell viability in various cancer cell lines. Notably, the compound induced apoptosis in MCF-7 breast cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell morphology .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide | Contains a fluorophenyl group | Antimicrobial, anticancer | Enhanced metabolic stability |
| 5-amino-3-(4-fluorophenyl)-1H-pyrazole | Different heterocyclic system | Varies | Different biological profile |
| 2-(4-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide | Chlorine substitution | Varies | May exhibit different pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
